molecular formula C14H14ClN3O4 B13858061 [5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone CAS No. 705963-63-9

[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone

Cat. No.: B13858061
CAS No.: 705963-63-9
M. Wt: 323.73 g/mol
InChI Key: KTGOJEFFQDHZMA-UHFFFAOYSA-N
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Description

[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring bound to a phenyl group, with additional functional groups including a chloro substituent and hydroxyl groups on the phenyl ring, as well as a morpholine moiety attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of [5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the phenylpyrazole core, followed by the introduction of the chloro and hydroxyl substituents on the phenyl ring. The final step involves the attachment of the morpholine moiety to the pyrazole ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Chemical Reactions Analysis

[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone can be compared with other similar compounds, such as:

    5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)pyrazole-3-carboxamide: This compound has a similar phenylpyrazole core but differs in the substituents attached to the pyrazole ring.

    4,5-diarylisoxazole: This compound shares some structural similarities but has an isoxazole ring instead of a pyrazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

705963-63-9

Molecular Formula

C14H14ClN3O4

Molecular Weight

323.73 g/mol

IUPAC Name

[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H14ClN3O4/c15-10-5-8(11(19)6-12(10)20)13-9(7-16-17-13)14(21)18-1-3-22-4-2-18/h5-7,19-20H,1-4H2,(H,16,17)

InChI Key

KTGOJEFFQDHZMA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(NN=C2)C3=CC(=C(C=C3O)O)Cl

Origin of Product

United States

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